4-(Dimethylamino)-3-methylbut-3-en-2-one

Conformational Analysis Vibrational Spectroscopy Push-Pull Enaminones

4-(Dimethylamino)-3-methylbut-3-en-2-one (CAS 81609-26-9) is a tertiary β-enaminone—a push-pull olefin bearing a dimethylamino donor and an acetyl acceptor bridged by a conjugated C=C bond. The 3-methyl substituent distinguishes it from the parent enaminone 4-(dimethylamino)-3-buten-2-one (CAS 2802-08-6) and imparts altered electronic character, conformational bias, and steric environment at the electrophilic β-carbon.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 81609-26-9
Cat. No. B12465056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-methylbut-3-en-2-one
CAS81609-26-9
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(=CN(C)C)C(=O)C
InChIInChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h5H,1-4H3
InChIKeyLVYWMSIZUASVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-3-methylbut-3-en-2-one (CAS 81609-26-9) Procurement-Relevant Profile for Scientific Users


4-(Dimethylamino)-3-methylbut-3-en-2-one (CAS 81609-26-9) is a tertiary β-enaminone—a push-pull olefin bearing a dimethylamino donor and an acetyl acceptor bridged by a conjugated C=C bond [1]. The 3-methyl substituent distinguishes it from the parent enaminone 4-(dimethylamino)-3-buten-2-one (CAS 2802-08-6) and imparts altered electronic character, conformational bias, and steric environment at the electrophilic β-carbon [2]. These features make the compound a regiochemically distinct building block for heterocycle synthesis and a candidate for applications where a methyl-bearing enaminone scaffold is required.

Why 4-(Dimethylamino)-3-methylbut-3-en-2-one Cannot Be Replaced by Generic Enaminone Analogs in Critical Applications


Enaminones are not interchangeable reagents; the presence and position of a methyl substituent on the vinylogous backbone directly modulate the electron density at the reactive β-carbon, the conformational equilibrium between E-s-Z and E-s-E rotamers, and the steric accessibility for nucleophilic attack or cyclocondensation [1]. In the trifluoromethyl congener series, introduction of a methyl group at the 3-position shifts the dominant solution conformer population and alters the solvent-dependent response of both ν(C=O) and ν(C=C) vibrational modes relative to the unsubstituted parent [1]. Consequently, substituting the 3-methyl enaminone with the des-methyl analog (CAS 2802-08-6) or a regioisomeric enaminone can lead to different regiochemical outcomes, altered reaction rates, or failed heterocyclization, undermining reproducibility in synthetic sequences where the methyl substituent is structurally or mechanistically required.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-3-methylbut-3-en-2-one (CAS 81609-26-9) Versus Closest Analogs


Conformational Equilibrium Shift Induced by 3-Methyl Substitution vs. Unsubstituted Parent Enaminone

In the trifluoromethyl-substituted enaminone series, the 3-methyl congener (2; R¹=H, R²=CH₃) exists in solution as an equilibrium of two conformers, (E-s-Z)⇌(E-s-E), whereas the regioisomeric 3-H compound (3; R¹=CH₃, R²=H) presents as an equilibrium of two distinct isomers, (E-s-Z)⇌(Z-s-Z) [1]. This qualitative difference in conformational landscape is attributed to the steric and electronic influence of the methyl group at the 3-position and is absent in the des-methyl analog. The ν(C=O) vibrational frequency of the 3-methyl compound responds predominantly to solvent hydrogen-bond donor acidity, while the 3-H isomer's ν(C=O) is governed by solvent polarity/polarizability [1]. Such solvent-dependent conformational bias directly affects the ground-state geometry and thus the reactivity of the enaminone in subsequent transformations.

Conformational Analysis Vibrational Spectroscopy Push-Pull Enaminones

Boiling Point and Density Differentiation from the Des-Methyl Enaminone Analog

The target compound 4-(dimethylamino)-3-methylbut-3-en-2-one has a predicted boiling point of 103–104 °C at 12 Torr and a predicted density of 0.868 ± 0.06 g/cm³ , while the des-methyl analog trans-4-(dimethylamino)-3-buten-2-one (CAS 2802-08-6) exhibits a measured boiling point of 101–102 °C at 5 mmHg and a measured density of 0.973 g/mL at 25 °C . The lower density and higher boiling point (under reduced pressure) of the 3-methyl compound reflect the increased molecular weight and altered intermolecular interactions conferred by the methyl substituent. These differences are relevant for distillation-based purification and solvent compatibility in reaction setups.

Physicochemical Properties Purification Handling

Differentiated Reactivity in Heterocycle Formation: 5-Alkylisoxazole Synthesis from Enaminones and Hydroxylamine

Alkyl 2-dialkylaminovinyl ketones react with hydroxylamine to form 5-alkylisoxazoles via a cyclocondensation pathway [1]. The reaction outcome is sensitive to the substitution pattern on the enaminone backbone. For the parent system 4-dimethylamino-3-buten-2-one (R = CH₃ at carbonyl, no 3-substituent), the reaction proceeds with transfer of the reaction center, yielding 4-hydroxy-3-methyl-3-buten-2-one as a byproduct under certain conditions [1]. Introduction of an additional methyl substituent at the 3-position (as in the target compound) is expected to alter both the regiochemistry of the initial nucleophilic attack and the propensity for reaction-center transfer due to increased steric hindrance and modified electron density at the β-carbon. No direct head-to-head isoxazole yield comparison between the 3-methyl and des-methyl enaminones has been published, but the class-level reactivity principle is established.

Heterocycle Synthesis Isoxazole Cyclocondensation

Procurement-Relevant Application Scenarios for 4-(Dimethylamino)-3-methylbut-3-en-2-one (CAS 81609-26-9)


Regioselective Synthesis of 3,5-Disubstituted Heterocycles Requiring a Methyl-Blocked β-Carbon

When a synthetic route demands a β-enaminone electrophile in which one of the two β-positions is blocked by a methyl substituent to enforce regioselective cyclocondensation, 4-(dimethylamino)-3-methylbut-3-en-2-one provides the requisite substitution pattern. The 3-methyl group occupies the position that would otherwise compete for nucleophilic attack, directing incoming nucleophiles to the unmethylated α′-site or the carbonyl carbon, as inferred from conformational analysis of analogous push-pull enaminones [1]. This scenario arises in the construction of pyrazoles, pyrimidines, and isoxazoles where substitution pattern fidelity is critical for downstream biological activity.

Physicochemical Property-Driven Selection for Distillation and Formulation Workflows

Laboratories that purify enaminone intermediates by fractional distillation under reduced pressure can exploit the boiling point difference between 4-(dimethylamino)-3-methylbut-3-en-2-one (bp 103–104 °C at 12 Torr) and the des-methyl analog (bp 101–102 °C at 5 mmHg) to optimize separation protocols [1]. The lower density of the 3-methyl compound (0.868 vs. 0.973 g/mL) also affects solvent partitioning and phase separation in aqueous workup procedures, an often-overlooked factor in scale-up operations.

Conformationally Biased Building Block for Solvent-Tuned Reactivity

Research groups investigating solvent-dependent reactivity of push-pull enaminones can use the target compound as a conformationally biased scaffold. Spectroscopic evidence from the trifluoromethyl enaminone series demonstrates that a 3-methyl substituent locks the system into an (E-s-Z)⇌(E-s-E) conformer equilibrium and renders the ν(C=O) vibrational mode selectively responsive to solvent hydrogen-bond donor acidity [1]. This property enables solvent-tuned activation of the carbonyl toward nucleophilic attack, a design element not available with the 3-unsubstituted analog where solvent polarity/polarizability dominates.

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